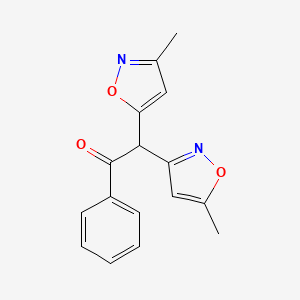
2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone is a synthetic organic compound that features two isoxazole rings and a phenyl group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone typically involves the following steps:
Formation of Isoxazole Rings: The isoxazole rings can be synthesized via the cyclization of 1,3-dicarbonyl compounds with hydroxylamine.
Coupling of Isoxazole Rings: The two isoxazole rings are then coupled with a phenyl group through a series of reactions involving organometallic reagents or cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The final step involves the condensation of the coupled product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and acids or bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can be used as a probe or tool to study biological processes and pathways.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.
作用机制
The mechanism of action of 2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
2-(5-Methylisoxazol-3-yl)-1-phenylethanone: Lacks the second isoxazole ring, which may affect its reactivity and applications.
2-(3-Methylisoxazol-5-yl)-1-phenylethanone: Similar to the above compound but with the isoxazole ring in a different position.
1-Phenyl-2-(5-methylisoxazol-3-yl)ethanone: Another related compound with a different arrangement of the isoxazole ring.
Uniqueness
2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone is unique due to the presence of two isoxazole rings, which can confer distinct chemical and biological properties
属性
CAS 编号 |
62759-34-6 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
2-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H14N2O3/c1-10-8-14(21-17-10)15(13-9-11(2)20-18-13)16(19)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
InChI 键 |
DLHPWUAMZKSLPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)C(C2=CC(=NO2)C)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


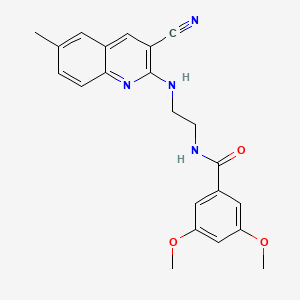

![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
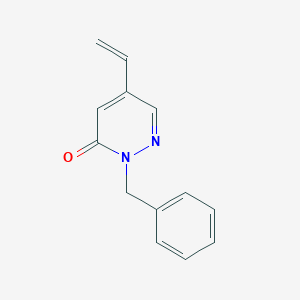
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
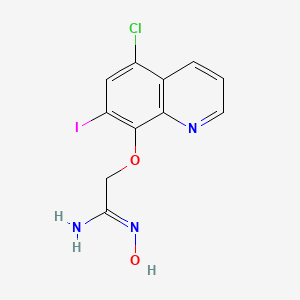
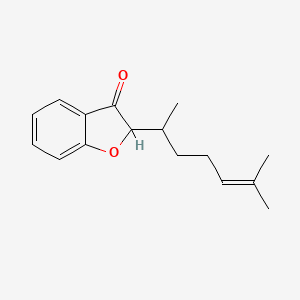


![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)


![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)
